

"physical and chemical characteristics of C3F7I"

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Compound of Interest

Compound Name: Heptafluoro-1-iodopropane

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Heptafluoropropyl Iodide (C3F7I)

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a cornerstone of modern fluorine chemistry, offering unique properties that are indispensable in pharmaceuticals, materials science, and agrochemicals. Within this class, perfluoroalkyl iodides (PFIs) serve as powerful and versatile building blocks. This guide provides a comprehensive technical overview of heptafluoropropyl iodide (C3F7I), a key reagent in this family. We will delve into the distinct characteristics of its two primary structural isomers, 1-iodoheptafluoropropane and 2-iodoheptafluoropropane, offering field-proven insights into their physical properties, chemical reactivity, spectroscopic signatures, and applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important fluorochemical.

Part 1: Molecular Structure and Isomerism

The molecular formula C3F7I encompasses two principal isomers whose structural differences fundamentally dictate their reactivity and physical behavior.

- 1-Iodoheptafluoropropane (n-C3F7I): A linear-chain isomer where the iodine atom is bonded to a terminal carbon. Its structure is CF3CF2CF2I.
- 2-Iodoheptafluoropropane (iso-C3F7I): A branched isomer where the iodine atom is bonded to the central carbon. Its structure is (CF3)2CFI.

The distinction is critical; the primary C-I bond in the linear isomer and the secondary C-I bond in the branched isomer exhibit different steric environments and bond strengths, influencing their roles in chemical synthesis.

Caption: Isomeric structures of C3F7I.

Part 2: Core Physical Properties

The physical properties of the C3F7I isomers are summarized below. These values are critical for designing experimental setups, particularly for reactions requiring precise temperature and pressure control. The branched structure of iso-C3F7I generally leads to a lower boiling point and melting point compared to its linear counterpart, a common trend in isomeric compounds.

Property	1-Iodoheptafluoropropane (n-C3F7I)	2-Iodoheptafluoropropane (iso-C3F7I)
CAS Number	754-34-7[1][2][3]	677-69-0[4][5]
Molecular Formula	C3F7I[1][2][3]	C3F7I[4][5]
Molecular Weight	295.93 g/mol [1][2][6]	295.93 g/mol [4][5]
Appearance	Colorless to light yellow/red liquid[1][2]	Clear, colorless to yellowish liquid[5][7]
Density	~2.05 g/mL at 25 °C[1]	~2.08 g/mL at 25 °C[7][8]
Melting Point	-95 °C[1][2]	-58 °C to -56 °C[4][8]
Boiling Point	41 °C[1][2][9]	39-40 °C[4][7][8]
Refractive Index	n20/D 1.328 - 1.33[1][2]	n20/D 1.329[7][8]
Vapor Pressure	Not specified	430 mmHg at 25 °C[4]
Solubility in Water	Not specified	Insoluble[4]

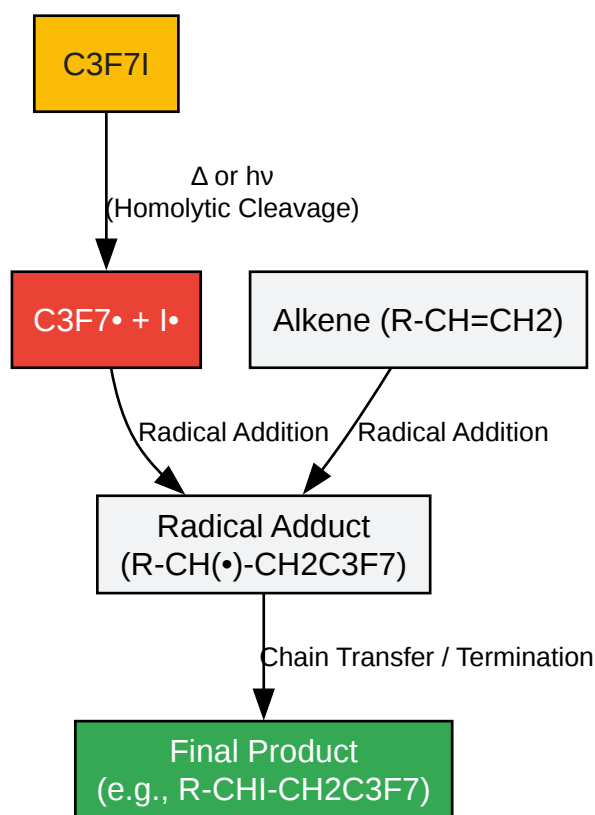
Part 3: Chemical Characteristics and Reactivity

The chemistry of C3F7I is dominated by the nature of the carbon-iodine bond. This bond is the weakest in the molecule and is highly polarized due to the strong electron-withdrawing effect of

the heptafluoropropyl group. This inherent weakness makes it the primary site for chemical transformation.

Causality of Reactivity: The high electronegativity of the fluorine atoms pulls electron density away from the carbon backbone, making the carbon atom attached to the iodine electron-deficient. This polarization facilitates both heterolytic (ionic) and homolytic (radical) cleavage of the C-I bond.

- **Thermal and Photochemical Instability:** The C-I bond can be cleaved with moderate heat or UV light. This homolytic cleavage generates the highly reactive heptafluoropropyl radical (n-C₃F₇• or iso-C₃F₇•) and an iodine radical (I•). This property is the foundation of its use in radical-mediated reactions. The thermal decomposition of related fluorinated compounds often proceeds via the cleavage of the weakest C-X bond, followed by rearrangements or further fragmentation at higher temperatures.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Nucleophilic Substitution:** While less common than radical reactions, the electron-deficient carbon can be attacked by strong nucleophiles, leading to the displacement of the iodide ion.
- **Radical Reactions:** This is the most significant area of application. The photochemically or thermally generated C₃F₇• radical readily adds to unsaturated systems like alkenes and alkynes, initiating polymerization or forming new C-C bonds. This makes C₃F₇I an excellent agent for introducing the heptafluoropropyl moiety into organic molecules.[\[1\]](#)[\[5\]](#)
- **Organometallic Formulations:** 2-Iodoheptafluoropropane can be used to prepare perfluoropropyl magnesium bromide and iodide, which are valuable Grignard-like reagents in organofluorine synthesis.[\[7\]](#)



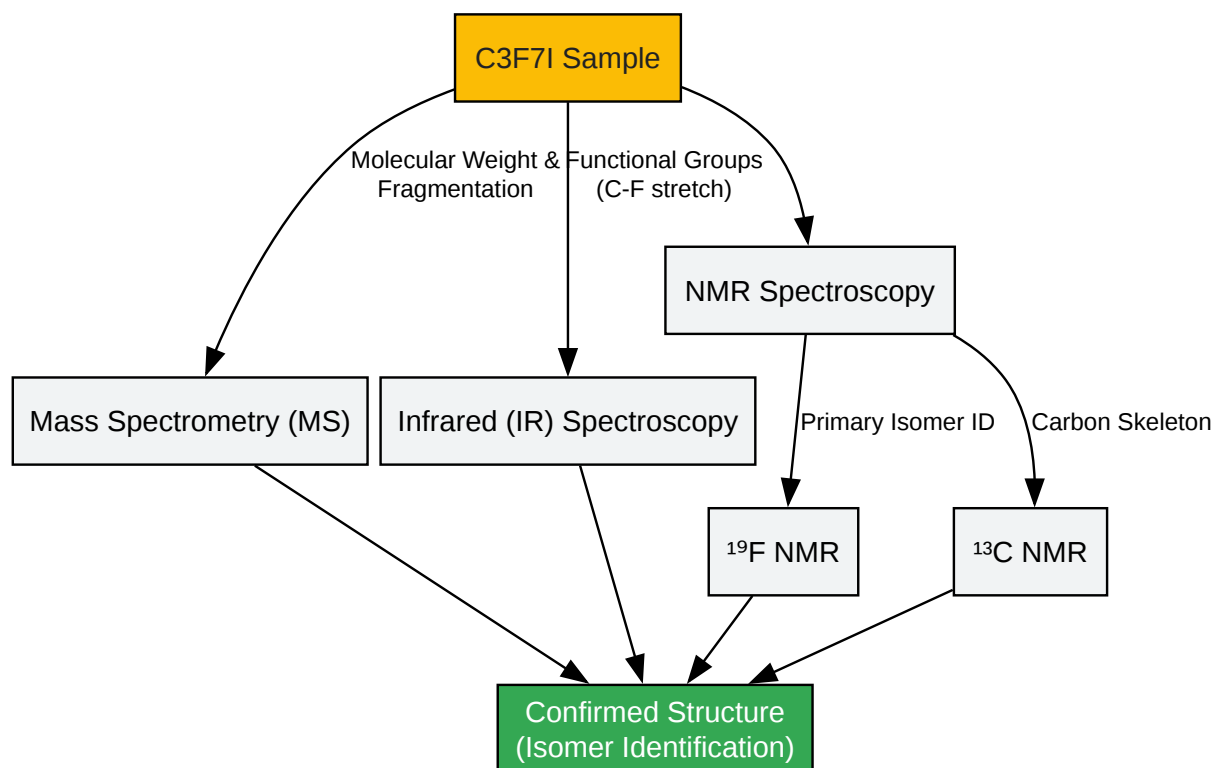
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Caption: General reaction pathway for C3F7I radical addition.

Part 4: Spectroscopic Analysis and Characterization

Accurate identification and purity assessment of C3F7I isomers are paramount. A multi-technique spectroscopic approach is standard practice.

Workflow for Structural Verification:



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Caption: Analytical workflow for C3F7I characterization.

- Mass Spectrometry (MS): Electron ionization MS is a powerful tool for confirming molecular weight. The molecular ion peak (M^+) is expected at m/z 295.9. The most significant fragmentation is the loss of the iodine atom, leading to a prominent peak for the $[C_3F_7]^+$ fragment at m/z 169.[9]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by very strong and characteristic C-F stretching absorptions in the $1100\text{--}1350\text{ cm}^{-1}$ region. The presence of these intense bands is a clear indicator of a perfluorinated alkyl chain.[9]
- ^{19}F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for distinguishing between the isomers.
 - 1-Iodoheptafluoropropane ($\text{CF}_3^{\text{a}}\text{--CF}_2^{\text{b}}\text{--CF}_2^{\text{c}}\text{--I}$): Will show three distinct signals. The CF_3^{a} group will appear as a triplet, coupled to the adjacent CF_2^{b} . The CF_2^{c} group, being directly

attached to the iodine, will be the most downfield signal.

- 2-Iodoheptafluoropropane ((CF₃)₂^a-CF^b-I): Will show two signals. The six fluorine atoms of the two equivalent CF₃^a groups will appear as a doublet, coupled to the single fluorine of the CF^b group. The CF^b fluorine will appear as a septet, coupled to the six CF₃^a fluorines.
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C spectrum provides confirmation of the carbon backbone. The carbon atom bonded to iodine (C-I) will show a significant upfield shift compared to its non-iodinated analogues due to the 'heavy atom effect'. All carbon signals will exhibit complex splitting patterns due to C-F coupling.[3][13]

Part 5: Key Applications in Research and Development

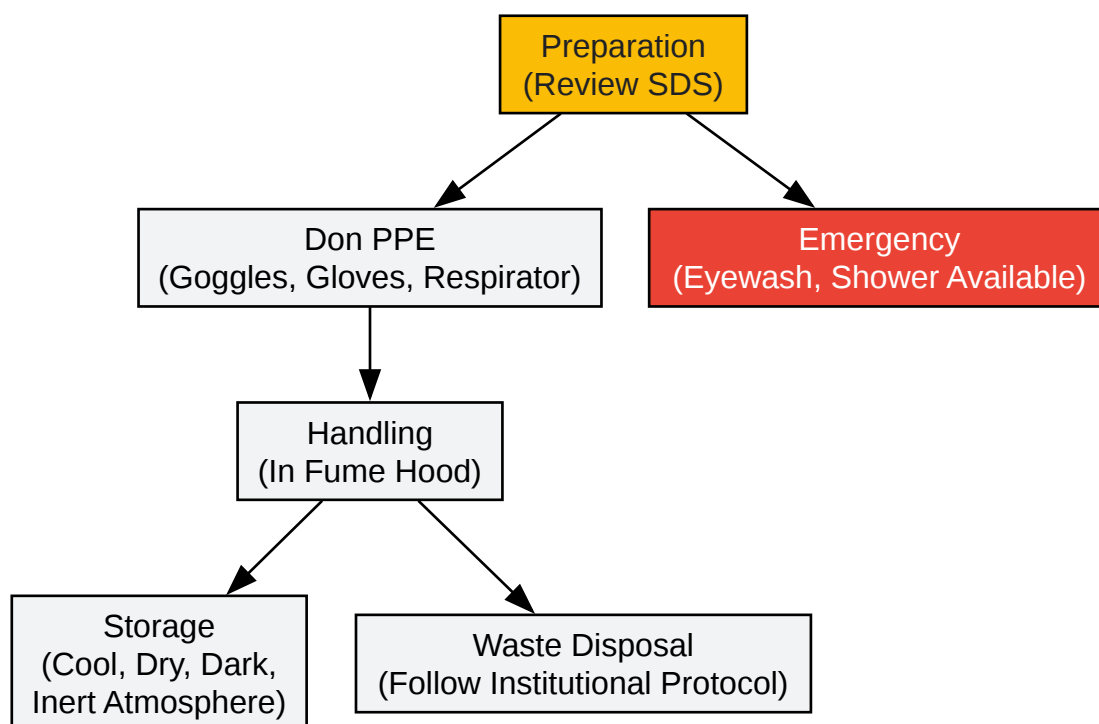
The unique properties imparted by the heptafluoropropyl group—such as enhanced metabolic stability, lipophilicity, and thermal resistance—make C3F7I a valuable reagent across multiple scientific domains.[2]

- Pharmaceutical and Agrochemical Synthesis: C3F7I is used to introduce the C3F7 moiety into active molecules. Fluorination can dramatically improve a drug's metabolic stability, making it last longer in the body, or enhance the environmental persistence and efficacy of a pesticide.[1][2][14]
- Materials Science: It is a key building block for advanced fluorinated polymers and coatings. These materials exhibit exceptional chemical resistance, thermal stability, and low surface energy (hydrophobicity/oleophobicity), making them ideal for demanding applications in the aerospace, automotive, and electronics industries.[2][5]
- Polymer Chemistry: C3F7I acts as a highly effective chain-transfer agent in telomerization and polymerization reactions, allowing for precise control over the molecular weight and properties of fluoropolymers.[1][5][7]
- Electronics Manufacturing: The compound is used in the fabrication of high-performance insulating materials and semiconductors, where its dielectric properties and stability are advantageous.[2]

Part 6: Safety, Handling, and Experimental Protocols

Authoritative Grounding: C3F7I is a hazardous chemical that requires strict adherence to safety protocols. It is considered toxic and can cause skin, eye, and respiratory irritation.[1][3][15][16] The toxicological properties have not been fully investigated, warranting a cautious approach. [15]

Mandatory Safety Workflow:



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Caption: Mandatory safety and handling workflow for C3F7I.

Storage and Handling:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][15][16]
- The material is light-sensitive; store protected from light in a dark room or amber container. [15][16][17] Some suppliers recommend refrigerated storage (2-8 °C).[1][17]

- Commercial preparations are often stabilized with copper chips to scavenge trace amounts of iodine or acidic byproducts.[\[2\]](#)
- Always handle inside a chemical fume hood to avoid inhalation of vapors.[\[15\]](#)[\[16\]](#)

Personal Protective Equipment (PPE):

- Eyes: Wear chemical splash goggles compliant with OSHA or EN166 standards.[\[4\]](#)[\[15\]](#)
- Skin: Wear chemical-resistant gloves and appropriate protective clothing to prevent skin contact.[\[4\]](#)[\[16\]](#)
- Respiratory: Use a multi-purpose combination respirator cartridge or a supplied-air respirator if engineering controls are insufficient.[\[1\]](#)[\[17\]](#)

Protocol: Radical Addition of 1-Iodoheptafluoropropane to an Alkene

This protocol describes a general, self-validating procedure for the addition of the n-C₃F₇ group across a double bond, a foundational reaction showcasing its utility.

Objective: To synthesize a 1:1 adduct of 1-iodoheptafluoropropane and a terminal alkene (e.g., 1-octene).

Methodology:

- System Preparation (Causality: Radical reactions are sensitive to oxygen, which acts as a radical scavenger. An inert atmosphere is crucial for reaction efficiency and reproducibility.):
 - Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.
 - Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
- Reagent Charging:

- In the reaction flask, dissolve the alkene (e.g., 1-octene, 4 equivalents) in a suitable solvent like DMF or acetonitrile (10 mL per 0.02 mol of iodide).
- Add 1-iodoheptafluoropropane (1 equivalent) to the solution via syringe.
- Reaction Initiation (Causality: The weak C-I bond requires energy input for homolytic cleavage to generate the initiating $\text{C}_3\text{F}_7\bullet$ radical.):
 - Method A (Photochemical): Place the reaction vessel in proximity to a UV lamp (e.g., 254 nm) and stir vigorously at room temperature.
 - Method B (Chemical): Add a radical initiator such as AIBN (azobisisobutyronitrile, ~0.1 equivalents). Heat the mixture to the appropriate temperature for the initiator's decomposition (e.g., 80 °C for AIBN).
- Reaction Monitoring (Causality: Monitoring ensures the reaction goes to completion and helps identify the formation of byproducts, allowing for timely intervention or quenching.):
 - Periodically (e.g., every 2 hours), withdraw a small aliquot from the reaction mixture via syringe.
 - Quench the aliquot with a small amount of water and extract with diethyl ether.
 - Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product adduct.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
 - Wash the organic layer sequentially with water and brine to remove the solvent and any water-soluble impurities.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Product Isolation (Causality: The high boiling point and non-polar nature of the adduct make vacuum distillation an effective purification method.):
 - Purify the crude product by bulb-to-bulb distillation under reduced pressure to isolate the pure 1:1 adduct.
 - Confirm the structure and purity of the final product using the spectroscopic methods outlined in Part 4.

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